![molecular formula C10H10O3 B1589372 Ethyl 2-formylbenzoate CAS No. 34046-43-0](/img/structure/B1589372.png)
Ethyl 2-formylbenzoate
Overview
Description
Ethyl 2-formylbenzoate is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.19 . It is a carbocation that can be prepared by the reaction of magnesium with ethyl benzoate . The compound is in liquid form .
Synthesis Analysis
Ethyl 2-formylbenzoate can be synthesized from 2-cyanobenzaldehyde and alcohols, which are nucleophiles . The fluorine atom on the carbon adjacent to the carbocation is a good leaving group, which facilitates oxidative cyclization .
Molecular Structure Analysis
The IUPAC name for Ethyl 2-formylbenzoate is ethyl 2-formylbenzoate . The InChI code for this compound is 1S/C10H10O3/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-7H,2H2,1H3 . The InChI key is IQYZISJXVKSMNW-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Ethyl 2-formylbenzoate is a liquid . It has a molecular weight of 178.19 g/mol . The boiling point of this compound is 294.2 °C .
Scientific Research Applications
Synthesis of Trifluoromethyl Heterocycles
Ethyl 2-formylbenzoate is a precursor in the synthesis of various trifluoromethyl heterocycles. These compounds have diverse applications in chemical and pharmaceutical industries. A study demonstrated the versatility of Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate in synthesizing trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, highlighting its importance in organic synthesis (Honey et al., 2012).
Large-Scale Synthesis for Medical Applications
Ethyl 2-formylbenzoate plays a role in the large-scale synthesis of compounds designed for treating hyperproliferative disorders, inflammation, and cancer. A notable example is the synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, which starts with compounds like 2,5-dimethoxybenzaldehyde and 5-formylsalicylic acid (Kucerovy et al., 1997).
Cyclization Reactions for Novel Compounds
In another study, ethyl 2-formylbenzoate was used in cyclization reactions to produce novel 1,4-benzothiazepines and 1,4-benzoxazepines. These compounds have potential applications in pharmaceutical research (Katritzky et al., 2001).
Photodegradation Studies
Ethyl 2-formylbenzoate has been studied in the context of photodegradation, especially in understanding the behavior of hazardous water contaminants. Such research is significant in environmental sciences and waste management (Gmurek et al., 2015).
Synthesis of Enantioenriched Derivatives
Transformations of ethyl 2-formylbenzoate lead to the synthesis of enantioenriched phthalide and isoindolinone derivatives, which have potential applications in the development of new pharmaceuticals (Niedek et al., 2016).
properties
IUPAC Name |
ethyl 2-formylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYZISJXVKSMNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449182 | |
Record name | Ethyl 2-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-formylbenzoate | |
CAS RN |
34046-43-0 | |
Record name | Ethyl 2-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.